molecular formula C7H7NO3 B582463 3-NITROBENZYL-D6 ALCOHOL CAS No. 1219795-18-2

3-NITROBENZYL-D6 ALCOHOL

Cat. No. B582463
CAS RN: 1219795-18-2
M. Wt: 159.174
InChI Key: CWNPOQFCIIFQDM-NVSFMWKBSA-N
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Description

3-Nitrobenzyl alcohol (3-NBA) is an organic compound most commonly used as a matrix for spectrometry methods . It aids in the analysis of porphyrins, cyclic peptides, alkali metal cationized fatty acids for collisional activation, and certain organoruthenium compounds .


Synthesis Analysis

The synthesis of 3-Nitrobenzyl alcohol involves the reduction of the aldehyde group using sodium borohydride, resulting in the production of an alcohol-containing product . The nitro functional group remains unchanged during this chemical process .


Molecular Structure Analysis

The compound 3-nitrobenzyl alcohol has the formula C7H7NO3 . It is often abbreviated as “3-NBA” or “m-NBA” in mass spectrometry .


Chemical Reactions Analysis

Chemical reactions in alcohols like 3-NBA occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . The two major kinds of alcohol reactions are dehydration and oxidation .


Physical And Chemical Properties Analysis

3-Nitrobenzyl alcohol has a molar mass of 153.135, a density of 1.29 g/mL, a melting point of 30 to 32 °C, and a boiling point of 175 to 180 °C at 3 mmHg .

Mechanism of Action

Secondary, tertiary, allylic, and benzylic alcohols appear to react by a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .

Safety and Hazards

3-Nitrobenzyl alcohol is harmful if swallowed, inhaled, or absorbed through the skin . It causes eye, skin, and respiratory tract irritation . In case of contact, immediate medical attention is required .

Relevant Papers The reduction product of 3-nitrobenzaldehyde was analyzed using Pulsar, which involved the conversion of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol . This paper provides valuable insights into the properties and reactions of 3-nitrobenzyl alcohol .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-NITROBENZYL-D6 ALCOHOL involves the reduction of 3-NITROBENZYL-D6 CHLORIDE using a reducing agent.", "Starting Materials": [ "3-NITROBENZYL-D6 CHLORIDE", "Reducing agent (such as sodium borohydride or lithium aluminum hydride)", "Solvent (such as ethanol or tetrahydrofuran)", "Acid (such as hydrochloric acid)" ], "Reaction": [ "Dissolve 3-NITROBENZYL-D6 CHLORIDE in a solvent, such as ethanol or tetrahydrofuran.", "Add a reducing agent, such as sodium borohydride or lithium aluminum hydride, to the solution.", "Stir the solution at a low temperature, such as 0-5°C, for a period of time.", "Add an acid, such as hydrochloric acid, to the solution to quench the reaction.", "Extract the product with a solvent, such as ethyl acetate or dichloromethane.", "Dry the organic layer with a drying agent, such as sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the 3-NITROBENZYL-D6 ALCOHOL product." ] }

CAS RN

1219795-18-2

Molecular Formula

C7H7NO3

Molecular Weight

159.174

IUPAC Name

dideuterio-(2,3,4,6-tetradeuterio-5-nitrophenyl)methanol

InChI

InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i1D,2D,3D,4D,5D2

InChI Key

CWNPOQFCIIFQDM-NVSFMWKBSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CO

synonyms

3-NITROBENZYL-D6 ALCOHOL

Origin of Product

United States

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